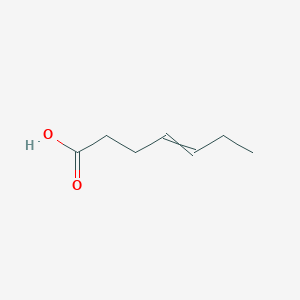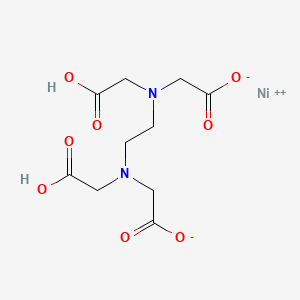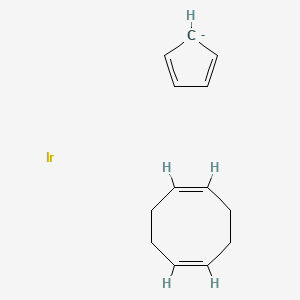
((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” is an organometallic compound that features iridium as the central metal atom coordinated with cycloocta-1,5-diene and cyclopenta-2,4-dien-1-yl ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” typically involves the reaction of iridium precursors with cycloocta-1,5-diene and cyclopenta-2,4-dien-1-yl ligands under controlled conditions. Common iridium precursors include iridium chloride or iridium acetylacetonate. The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound may not be well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
“((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium(III) species.
Reduction: Reduction reactions can convert iridium(III) back to iridium(I).
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen, reducing agents like hydrogen gas or sodium borohydride, and various ligands for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(III) complexes, while substitution reactions can produce a variety of iridium-ligand complexes.
Scientific Research Applications
Chemistry
In chemistry, “((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and polymerization.
Biology and Medicine
While specific applications in biology and medicine may not be well-documented, organometallic compounds like this one are being explored for their potential use in drug development and as imaging agents.
Industry
In industry, the compound’s catalytic properties are leveraged in processes such as the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which “((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” exerts its effects typically involves the coordination of the iridium center with substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other iridium complexes with different ligands, such as:
- Iridium(III) chloride
- Iridium acetylacetonate
- Iridium cyclooctadiene complexes
Uniqueness
“((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” is unique due to its specific ligand coordination, which imparts distinct chemical properties and reactivity compared to other iridium complexes.
Properties
CAS No. |
12154-82-4 |
|---|---|
Molecular Formula |
C13H17Ir- |
Molecular Weight |
365.49 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;cyclopenta-1,3-diene;iridium |
InChI |
InChI=1S/C8H12.C5H5.Ir/c1-2-4-6-8-7-5-3-1;1-2-4-5-3-1;/h1-2,7-8H,3-6H2;1-5H;/q;-1;/b2-1-,8-7-;; |
InChI Key |
QZPRVUGDXOFRNK-GCOBPYNFSA-N |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.[CH-]1C=CC=C1.[Ir] |
Canonical SMILES |
C1CC=CCCC=C1.[CH-]1C=CC=C1.[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)


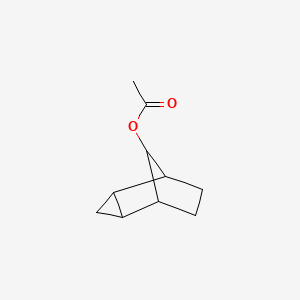

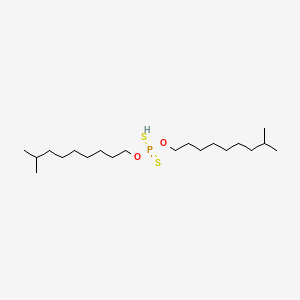

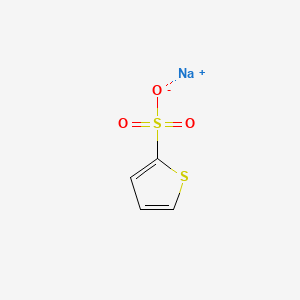
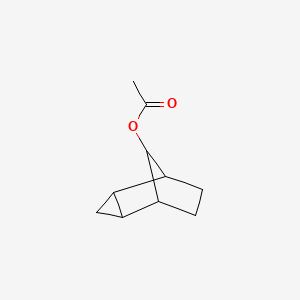

![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)
